2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel- 2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-
Brand Name: Vulcanchem
CAS No.: 196297-98-0
VCID: VC21312186
InChI: InChI=1S/C9H10O3/c1-5(10)6-2-7-4-9(11)12-8(7)3-6/h2,7-8H,3-4H2,1H3/t7-,8-/m0/s1
SMILES: CC(=O)C1=CC2CC(=O)OC2C1
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol

2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-

CAS No.: 196297-98-0

Cat. No.: VC21312186

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel- - 196297-98-0

Specification

CAS No. 196297-98-0
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
IUPAC Name (3aR,6aS)-5-acetyl-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one
Standard InChI InChI=1S/C9H10O3/c1-5(10)6-2-7-4-9(11)12-8(7)3-6/h2,7-8H,3-4H2,1H3/t7-,8-/m0/s1
Standard InChI Key PHLGONRXWTVAFS-YUMQZZPRSA-N
Isomeric SMILES CC(=O)C1=C[C@H]2CC(=O)O[C@H]2C1
SMILES CC(=O)C1=CC2CC(=O)OC2C1
Canonical SMILES CC(=O)C1=CC2CC(=O)OC2C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator